![molecular formula C21H19N5O3S B2963349 N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide CAS No. 894032-31-6](/img/structure/B2963349.png)
N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a 1,2,4-triazole ring, a thiazole ring, and phenyl groups . 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
1,2,4-Triazole-containing scaffolds can be synthesized using 3-amino-1,2,4-triazole . The synthesis of these scaffolds has been the subject of many methods due to their biological importance .科学的研究の応用
Synthesis and Characterization
The synthesis of compounds similar to N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide involves complex chemical reactions that yield a variety of thiazolo[3,2-b][1,2,4]triazoles with potential biological activities. For instance, Narayana et al. (2010) synthesized 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles and evaluated their antiproliferative activity, highlighting the compound's potential in cancer research (Narayana, Raj, & Sarojini, 2010).
Antioxidant and Anticancer Activity
Compounds bearing the 4-methoxyphenyl group have been evaluated for their antioxidant and anticancer activities. Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide with promising anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Antimicrobial and Neuroprotective Potential
Further research into similar compounds has revealed their antimicrobial and potential neuroprotective effects. For example, Yilmaz and Cukurovalı (2003) investigated the antimicrobial activity of Schiff bases derived from 2,4-disubstituted thiazoles and found some to be effective against various microorganisms, suggesting a potential route for the development of new antimicrobial agents (Yilmaz & Cukurovalı, 2003).
作用機序
Target of Action
Compounds having thiazolo[3,2-b][1,2,4]triazole-6(5h)-ones have been reported to exhibit diverse biological activity . They have shown anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity .
Mode of Action
It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This interaction could potentially influence the compound’s mode of action.
Biochemical Pathways
These could potentially include pathways related to cancer, microbial infections, pain, inflammation, bronchodilation, convulsions, fungal infections, and G-quadruplex stabilization .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that the compound might have potential effects at the molecular and cellular level, influencing processes related to cancer, microbial infections, pain, inflammation, bronchodilation, convulsions, fungal infections, and g-quadruplex stabilization .
Action Environment
It is known that oxidation of the thiol to a disulfide probably occurs in the presence of atmospheric oxygen . This suggests that environmental factors such as oxygen levels could potentially influence the compound’s action and stability.
特性
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-29-17-9-7-14(8-10-17)18-24-21-26(25-18)16(13-30-21)11-12-22-19(27)20(28)23-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBAKFCEFDOVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(azepan-1-ylsulfonyl)-4-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2963268.png)
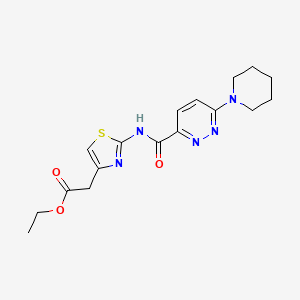
![2-chloro-N-[2-methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]phenyl]pyridine-4-carboxamide](/img/structure/B2963270.png)
![N-(3-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2963273.png)
![(2-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2963274.png)
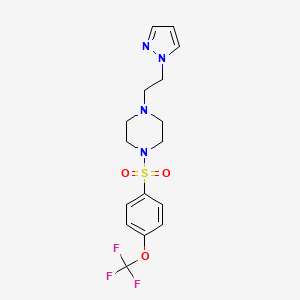
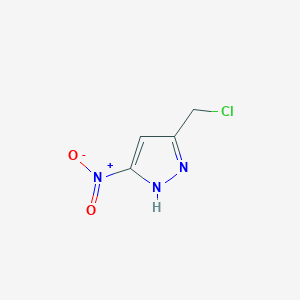

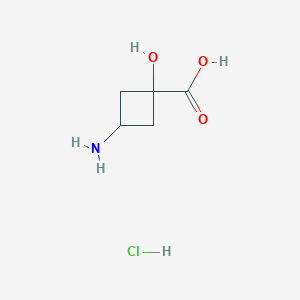

![4-((2-chlorobenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2963285.png)
![N-(1-cyanocyclohexyl)-2-{[2-methyl-3-(thiomorpholine-4-carbonyl)phenyl]amino}acetamide](/img/structure/B2963286.png)
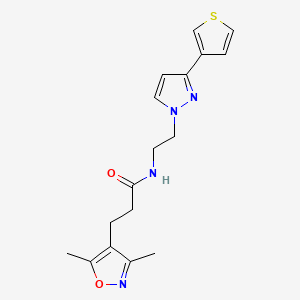
![9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B2963289.png)